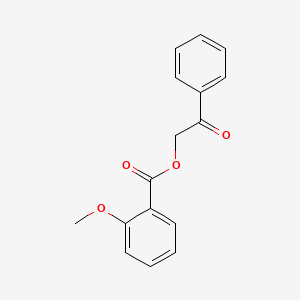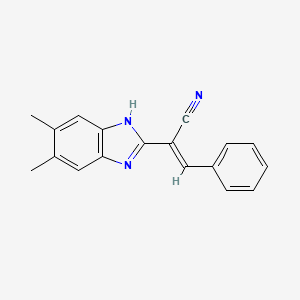
2-oxo-2-phenylethyl 2-methoxybenzoate
Descripción general
Descripción
2-oxo-2-phenylethyl 2-methoxybenzoate, also known as benzyl mandelate, is a chemical compound that belongs to the class of mandelic acid derivatives. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 262.28 g/mol. Benzyl mandelate has been widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 2-oxo-2-phenylethyl 2-methoxybenzoate mandelate is not well understood, but it is believed to act as a nucleophile in various chemical reactions. It has been shown to react with electrophiles such as aldehydes, ketones, and epoxides, resulting in the formation of new chemical bonds. Benzyl mandelate has also been used as a chiral auxiliary in asymmetric synthesis, where it can control the stereochemistry of the reaction through its interaction with the substrate.
Biochemical and Physiological Effects:
Benzyl mandelate has not been extensively studied for its biochemical and physiological effects, but it is believed to be relatively non-toxic and non-irritating. It has been shown to be metabolized by the liver and excreted in the urine, indicating that it is rapidly eliminated from the body. However, further studies are needed to fully understand the potential effects of this compound mandelate on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzyl mandelate has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. It can also be easily modified to introduce different functional groups or chiral centers, making it a versatile building block for the synthesis of complex molecules. However, 2-oxo-2-phenylethyl 2-methoxybenzoate mandelate also has some limitations, including its relatively low reactivity and limited solubility in water. These limitations can be overcome through the use of appropriate reaction conditions and solvents.
Direcciones Futuras
There are several potential future directions for research on 2-oxo-2-phenylethyl 2-methoxybenzoate mandelate. One area of interest is the development of new synthetic methods for the production of this compound mandelate and its derivatives. Another area of interest is the investigation of the potential biological and pharmacological effects of this compound mandelate, including its potential use as a drug delivery system or as a building block for the synthesis of biologically active compounds. Additionally, the use of this compound mandelate as a chiral auxiliary in asymmetric synthesis could be further explored, with the aim of developing more efficient and selective reactions. Overall, the unique properties and potential applications of this compound mandelate make it a promising area of research for the future.
Aplicaciones Científicas De Investigación
Benzyl mandelate has been extensively studied for its potential applications in various fields of scientific research. It has been used as a chiral auxiliary in asymmetric synthesis, as a ligand in organometallic chemistry, and as a building block in the synthesis of biologically active compounds. Benzyl mandelate has also been investigated for its potential use as a drug delivery system, due to its ability to form inclusion complexes with cyclodextrins and other host molecules.
Propiedades
IUPAC Name |
phenacyl 2-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-15-10-6-5-9-13(15)16(18)20-11-14(17)12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUFROANBUQFSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OCC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-7-(1-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5347898.png)
![7-acetyl-2-methyl-4-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5347899.png)
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}acetamide](/img/structure/B5347900.png)
![1-(2,5-dimethoxyphenyl)-3-[2-(4-morpholinyl)-2-cyclohexen-1-yl]-2,5-pyrrolidinedione](/img/structure/B5347901.png)
![2-(1,3-benzoxazol-2-yl)-3-[4-(dimethylamino)phenyl]-1-(3-pyridinyl)-2-propen-1-one](/img/structure/B5347902.png)
![6-{2-[4-(difluoromethoxy)-3-ethoxyphenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5347909.png)
![N-[2-(acetylamino)phenyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5347918.png)

![(1S*,3R*)-3-amino-N-{4-[2-oxo-2-(1-pyrrolidinyl)ethyl]phenyl}cyclopentanecarboxamide](/img/structure/B5347940.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-fluorobenzamide](/img/structure/B5347947.png)
![4-[8-methoxy-3-(4-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one](/img/structure/B5347963.png)
amine hydrochloride](/img/structure/B5347979.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(3-hydroxypropyl)amino]nicotinamide](/img/structure/B5347981.png)
